

A Comparative Analysis of 1H and 13C NMR Spectra: 1-lodobutane vs. Butane

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A detailed examination of the NMR spectra of **1-iodobutane** reveals significant chemical shift perturbations induced by the iodine substituent when compared to its parent alkane, butane. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of **1-iodobutane**, supported by experimental data and a detailed protocol for spectral acquisition, intended for researchers, scientists, and professionals in drug development.

The introduction of an iodine atom to the butane backbone results in a notable downfield shift for the adjacent protons and carbons, a consequence of the electronegative nature of the halogen. This effect diminishes with increasing distance from the substituent, providing a clear illustration of inductive effects in NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of **1-iodobutane** is characterized by four distinct signals, each corresponding to the four non-equivalent sets of protons in the molecule. The signal for the protons on the carbon directly bonded to the iodine (C1) is shifted the furthest downfield. In contrast, the spectrum of butane, due to its symmetry, displays only two signals.



Assignment (1-lodobutane)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H1 (-CH ₂ I)	~3.20	Triplet (t)	~6.9	2H
H2 (-CH ₂ CH ₂ I)	~1.80	Quintet	~7.2	2H
H3 (-CH ₂ CH ₃)	~1.42	Sextet	~7.4	2H
H4 (-CH ₃)	~0.93	Triplet (t)	~7.4	3H

Assignment (Butane)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H1/H4 (-CH ₃)	~0.91	Triplet (t)	~7.3	6H
H2/H3 (-CH ₂ -)	~1.33	Sextet	~7.3	4H

Note: The ¹H NMR spectrum of butane can be more complex than a simple first-order analysis suggests due to the magnetic non-equivalence of the methylene protons, leading to a more intricate multiplet for the -CH₂- groups.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **1-iodobutane** shows four signals, corresponding to the four unique carbon environments. The carbon atom directly attached to the iodine (C1) experiences a significant downfield shift compared to the corresponding carbon in butane. The effect of the iodine substituent on the chemical shifts of the other carbons is less pronounced but still observable. Butane's symmetry results in only two signals in its ¹³C NMR spectrum.[1]

Assignment (1-lodobutane)	Chemical Shift (δ) ppm
C1 (-CH ₂ I)	~6.7
C2 (-CH ₂ CH ₂ I)	~35.5
C3 (-CH ₂ CH ₃)	~23.6
C4 (-CH ₃)	~13.0



Assignment (Butane)	Chemical Shift (δ) ppm
C1/C4 (-CH ₃)	~13.2
C2/C3 (-CH ₂ -)	~25.0

Experimental Protocol

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as **1-iodobutane**.

- 1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of 1-iodobutane into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to improve the signal-to-noise ratio.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
- Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.
- 2. NMR Spectrometer Setup:
- Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.



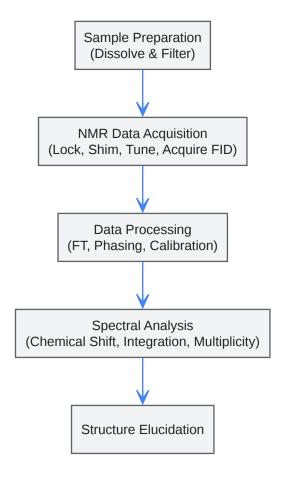
- Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the NMR signals. This can be performed manually or automatically.
- Tune and match the probe for the desired nucleus (¹H or ¹³C).
- 3. Data Acquisition:
- For ¹H NMR:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a standard single-pulse experiment.
 - Set the number of scans (typically 8 to 16 for a concentrated sample).
 - Set an appropriate relaxation delay (e.g., 1-2 seconds).
 - Acquire the free induction decay (FID).
- For ¹³C NMR:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - Set a significantly higher number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Set an appropriate relaxation delay (e.g., 2-5 seconds).
 - Acquire the FID.
- 4. Data Processing:
- Apply a Fourier transform to the FID to obtain the NMR spectrum.



- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilan (TMS) at 0 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of NMR Analysis

Caption: Structure of 1-iodobutane.



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Caption: General workflow for NMR spectral analysis.



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References

- 1. web.uvic.ca [web.uvic.ca]
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